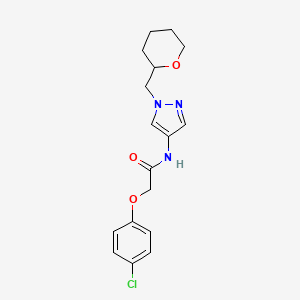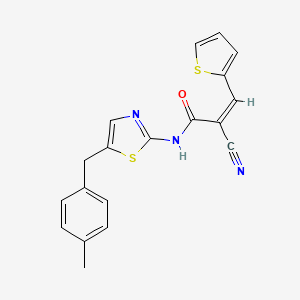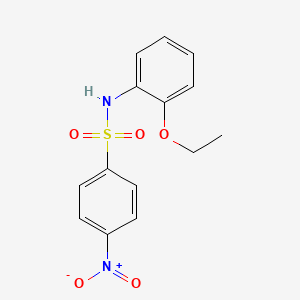
2-(4-chlorophenoxy)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide is a useful research compound. Its molecular formula is C17H20ClN3O3 and its molecular weight is 349.82. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fungicide for Crop Protection
Difenoconazole: is widely used as a fungicide in agriculture. It protects crops by inhibiting the growth of fungi on plants, ensuring the health and yield of the crops. Its broad-spectrum activity makes it effective against a range of fungal diseases, including rusts, powdery mildew, and leaf spots .
Seed Treatment
This compound is also employed as a seed treatment to prevent fungal infections that can occur during germination and early growth stages. Treating seeds with difenoconazole helps to improve seedling health and vigor, leading to better establishment and crop performance .
Environmental Contaminant Research
In environmental sciences, difenoconazole is studied as an environmental contaminant. Researchers investigate its behavior, transport, and degradation in the environment to understand its impact on ecosystems and to develop methods for its detection and remediation .
Antifungal Agrochemical Studies
Difenoconazole serves as a subject of study in the development of new antifungal agrochemicals. Its efficacy and mode of action are analyzed to design novel compounds that can combat resistant strains of fungi .
Xenobiotic Metabolism Research
As a xenobiotic, difenoconazole is used in research to study the metabolic pathways that living organisms use to detoxify and eliminate foreign compounds. This research has implications for understanding drug metabolism and environmental toxicology .
Ergosterol Biosynthesis Inhibition
Difenoconazole inhibits ergosterol biosynthesis, a crucial component of fungal cell membranes. This application is significant in the study of fungal physiology and the development of antifungal drugs that target cell membrane synthesis .
Sterol 14α-Demethylase Inhibition
The compound acts as an inhibitor of the enzyme sterol 14α-demethylase. This enzyme is essential for the production of ergosterol in fungi, and its inhibition is a key mechanism of action for antifungal agents. Research into this inhibition can lead to the development of new classes of fungicides .
Antifungal Agent Mechanism Studies
Finally, difenoconazole is used in scientific research to understand the mechanisms of action of antifungal agents. By studying how it prevents fungal growth, researchers can gain insights into fungal biology and resistance mechanisms .
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3/c18-13-4-6-15(7-5-13)24-12-17(22)20-14-9-19-21(10-14)11-16-3-1-2-8-23-16/h4-7,9-10,16H,1-3,8,11-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEWWXAPSJDNQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2,4-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2777058.png)


![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbutanamide](/img/structure/B2777062.png)


![methyl N-[(4-chlorophenyl)methyl]carbamodithioate](/img/structure/B2777069.png)
![ethyl 2-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B2777070.png)



![Tert-butyl 4-(aminomethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate](/img/structure/B2777077.png)

![N,4,5-trimethyl-2-[(4-phenylbenzoyl)amino]thiophene-3-carboxamide](/img/structure/B2777079.png)